methyl 2-[(benzoylamino)sulfonyl]benzoate
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Overview
Description
Methyl 2-[(benzoylamino)sulfonyl]benzoate is an organic compound with a complex structure that includes both benzoylamino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(benzoylamino)sulfonyl]benzoate typically involves the reaction of methyl 2-aminosulfonylbenzoate with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(benzoylamino)sulfonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzoylamino group.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products typically include substituted benzoylamino derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(benzoylamino)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[(benzoylamino)sulfonyl]benzoate involves its interaction with specific molecular targets. The benzoylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the benzoylamino group.
Methyl 2-(benzoylamino)benzoate: Similar structure but lacks the sulfonyl group.
Uniqueness
Methyl 2-[(benzoylamino)sulfonyl]benzoate is unique due to the presence of both benzoylamino and sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(benzoylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-21-15(18)12-9-5-6-10-13(12)22(19,20)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUUIUQRRIODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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